4-Boronobenzenesulfonic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

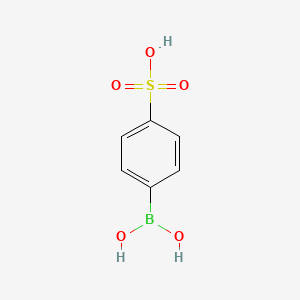

2D Structure

Properties

IUPAC Name |

4-boronobenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BO5S/c8-7(9)5-1-3-6(4-2-5)13(10,11)12/h1-4,8-9H,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCPDRGMZQSQOCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)S(=O)(=O)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20603572 | |

| Record name | 4-Boronobenzene-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20603572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913836-00-7 | |

| Record name | 4-Boronobenzene-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20603572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(dihydroxyboranyl)benzene-1-sulfonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Boronobenzenesulfonic Acid: A Comprehensive Technical Guide for Researchers

An In-depth Examination of 4-Boronobenzenesulfonic Acid, a Versatile Tool in Modern Organic Synthesis and Beyond

For Immediate Release

SHANGHAI, China – December 29, 2025 – this compound, also known as 4-sulfophenylboronic acid, is emerging as a compound of significant interest for researchers, scientists, and drug development professionals. Its unique properties, particularly its water solubility, make it a valuable asset in a variety of chemical transformations, most notably in palladium-catalyzed cross-coupling reactions. This technical guide provides a detailed overview of this compound, including its chemical and physical properties, synthesis, and key applications, with a focus on experimental protocols and its role in advancing chemical synthesis.

Core Properties of this compound

This compound is an organoboron compound that combines the functionalities of a boronic acid and a sulfonic acid. This dual-functional nature imparts distinct characteristics that are highly advantageous in specific synthetic applications.

Physicochemical Data

| Property | Value | Reference |

| CAS Number | 947533-31-5 (for (4-sulfamoylphenyl)boronic acid) | [1] |

| Molecular Formula | C₆H₇BO₅S | TBD |

| Molecular Weight | 201.99 g/mol (for (4-sulfamoylphenyl)boronic acid: 212.01 g/mol ) | [1] |

| Appearance | White to off-white crystalline powder (typical for arylboronic acids) | [2] |

| Melting Point | >300 °C (typical for sulfonated aromatic compounds) | TBD |

| Solubility | Expected to be soluble in water and polar organic solvents like DMSO. Insoluble in nonpolar solvents like ether. | [2] |

| pKa | Estimated to be acidic due to the sulfonic acid group. The pKa of 4-iodophenylboronic acid is 8.29±0.10. | [3] |

TBD: To be determined experimentally.

Spectral Data

Detailed spectral data for this compound is not widely published. The following represents expected spectral characteristics based on the analysis of similar compounds.

-

¹H NMR: Aromatic protons would likely appear in the range of 7.5-8.5 ppm. The presence of the sulfonic acid group would shift the signals of adjacent protons downfield.

-

¹³C NMR: Aromatic carbons would be expected in the 120-150 ppm region. The carbon attached to the boron atom would show a characteristic chemical shift.

-

IR Spectroscopy: Characteristic peaks would include O-H stretching (broad, ~3300-2500 cm⁻¹), C=C stretching in the aromatic ring (~1600-1450 cm⁻¹), S=O stretching (~1350 and 1175 cm⁻¹), and B-O stretching (~1350 cm⁻¹).[4][5]

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of the boronic acid and sulfonic acid groups.

Synthesis of this compound

A plausible synthetic route for this compound could involve the sulfonation of a protected bromobenzene derivative, followed by conversion to the boronic acid.

Below is a generalized experimental protocol for the synthesis of an arylboronic acid from an aryl bromide, which can be adapted for this compound, likely starting from a protected 4-bromobenzenesulfonic acid derivative to avoid interference from the acidic proton.

General Experimental Protocol for Arylboronic Acid Synthesis

Materials:

-

Aryl bromide (e.g., protected 4-bromobenzenesulfonic acid)

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Triisopropyl borate

-

Aqueous HCl (e.g., 1 M)

-

Anhydrous sodium sulfate

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings. Add a solution of the aryl bromide in anhydrous THF dropwise to the magnesium turnings. The reaction is initiated, often with gentle heating or the addition of a small crystal of iodine. Once the reaction starts, the remaining aryl bromide solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed until most of the magnesium has been consumed.

-

Boration: Cool the Grignard reagent to -78 °C (dry ice/acetone bath). Add a solution of triisopropyl borate in anhydrous THF dropwise, maintaining the temperature below -60 °C.

-

Hydrolysis: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours. Quench the reaction by slowly adding aqueous HCl.

-

Work-up and Isolation: Separate the organic layer. Extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude arylboronic acid.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system.

Caption: General workflow for the synthesis of arylboronic acids.

Applications in Suzuki-Miyaura Cross-Coupling Reactions

The primary application of this compound lies in its use as a water-soluble coupling partner in Suzuki-Miyaura reactions.[6][7][8] This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryls, which are common motifs in pharmaceuticals and functional materials.[9]

The sulfonic acid group imparts water solubility to the boronic acid, allowing the reaction to be performed in aqueous media. This offers significant advantages, including the use of environmentally benign solvents, easier catalyst and product separation, and potentially milder reaction conditions.[10][11]

General Experimental Protocol for Water-Soluble Suzuki-Miyaura Coupling

Materials:

-

Aryl halide (e.g., bromobenzene)

-

This compound

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd/C)

-

Water-soluble phosphine ligand (if required)

-

Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄)

-

Solvent (Water or a mixture of water and an organic solvent)

Procedure:

-

Reaction Setup: To a reaction vessel, add the aryl halide, this compound (typically 1.1-1.5 equivalents), the palladium catalyst (typically 0.1-5 mol%), and the base (typically 2-3 equivalents).

-

Solvent Addition: Add the solvent (e.g., water or a water/ethanol mixture).

-

Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

-

Reaction: Heat the reaction mixture to the desired temperature (often between 80-100 °C) and stir until the reaction is complete (monitored by TLC or GC/MS).

-

Work-up: Cool the reaction to room temperature. If an organic co-solvent is used, it may be removed under reduced pressure. The aqueous phase can be extracted with an organic solvent to isolate the product. The water-soluble catalyst and unreacted this compound remain in the aqueous phase, allowing for potential recycling.

-

Purification: The organic extracts are combined, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Role in Drug Discovery and Development

Boronic acids and their derivatives are playing an increasingly important role in medicinal chemistry and drug discovery. The boronic acid moiety can act as a transition state analog inhibitor of certain enzymes, and its ability to form reversible covalent bonds with diols is being explored for glucose sensing and drug delivery applications.[12][13]

While specific biological activities of this compound have not been extensively reported, its water-soluble nature makes it an attractive building block for the synthesis of novel pharmaceutical compounds. The introduction of a sulfonate group can improve the pharmacokinetic properties of a drug candidate, such as its solubility and bioavailability. Boronic acid-containing drugs, such as bortezomib, have been successfully developed for cancer therapy.[14]

Safety and Handling

Arylboronic acids are generally considered to be of low toxicity. However, as with all chemicals, appropriate safety precautions should be taken.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area.

-

Storage: Store in a cool, dry place away from oxidizing agents.

Conclusion

This compound is a valuable and versatile reagent for organic synthesis, particularly for conducting Suzuki-Miyaura cross-coupling reactions in environmentally friendly aqueous media. Its water-solubility offers significant practical advantages for catalyst and product separation. While further research is needed to fully elucidate its physicochemical properties and explore its potential biological activities, this compound holds considerable promise for advancing research in synthetic chemistry, materials science, and drug discovery.

Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional scientific guidance. All experiments should be conducted in a controlled laboratory setting with appropriate safety precautions.

References

- 1. (4-sulfamoylphenyl)boronic acid | Sigma-Aldrich [sigmaaldrich.com]

- 2. 4-Chlorophenylboronic acid | 1679-18-1 [chemicalbook.com]

- 3. 4-Iodophenylboronic acid CAS#: 5122-99-6 [m.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. An efficient water-soluble surfactant-type palladium catalyst for Suzuki cross-coupling reactions in pure water at room temperature - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. 4-(METHYLSULFONYL)PHENYLBORONIC ACID(149104-88-1) 1H NMR [m.chemicalbook.com]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 14. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Bromobenzenesulfonic Acid: Structure, Properties, and Applications

Disclaimer: Initial searches for "4-Boronobenzenesulfonic acid" did not yield a well-characterized compound. Based on the search results, it is highly likely that the intended compound of interest was 4-Bromobenzenesulfonic acid . This guide provides a comprehensive overview of the structure, properties, synthesis, and applications of 4-Bromobenzenesulfonic acid.

This technical guide is intended for researchers, scientists, and drug development professionals, providing a detailed examination of 4-bromobenzenesulfonic acid. The document outlines its chemical and physical properties, spectroscopic data, synthesis protocols, and key applications in organic synthesis and medicinal chemistry.

Structure and Properties

4-Bromobenzenesulfonic acid is an organobromine compound and an aromatic sulfonic acid. The presence of a bromine atom and a sulfonic acid group on the benzene ring makes it a versatile intermediate in chemical synthesis.[1] It is a white to light yellow solid that is soluble in water due to the polar sulfonic acid group.[1]

Chemical Structure:

The structure consists of a benzene ring substituted with a bromine atom and a sulfonic acid group at the para position (positions 1 and 4).

Molecular Formula: C₆H₅BrO₃S[2]

SMILES: C1=CC(=CC=C1S(=O)(=O)O)Br[2]

InChI Key: PXACTUVBBMDKRW-UHFFFAOYSA-N[2]

The quantitative properties of 4-bromobenzenesulfonic acid are summarized in the table below. The compound is often available as a monohydrate.

| Property | Value | Reference |

| Molecular Weight | 237.07 g/mol (anhydrous) | [2] |

| 255.09 g/mol (monohydrate) | [3] | |

| Melting Point | 90-93 °C (monohydrate, lit.) | [3] |

| 115-118 °C (anhydrous) | ||

| CAS Number | 138-36-3 (anhydrous) | |

| 79326-93-5 (monohydrate) | [3] | |

| Appearance | White to light yellow solid | [1] |

| Solubility | Soluble in water | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of 4-bromobenzenesulfonic acid. Below are the expected spectroscopic characteristics.

¹H NMR Spectroscopy: In a suitable deuterated solvent, the proton NMR spectrum is expected to show two doublets in the aromatic region, characteristic of a para-substituted benzene ring.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display four signals for the aromatic carbons, with two signals for the substituted carbons (C-Br and C-SO₃H) and two for the unsubstituted carbons.

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the sulfonic acid group (O-H and S=O stretches) and the C-Br bond, as well as absorptions corresponding to the aromatic ring.

Experimental Protocols

Synthesis of 4-Bromobenzenesulfonic Acid

A common method for the synthesis of 4-bromobenzenesulfonic acid is the sulfonation of bromobenzene.

Protocol 1: Sulfonation of Bromobenzene [4]

-

Materials:

-

Bromobenzene

-

Fuming sulfuric acid (oleum) or concentrated sulfuric acid (H₂SO₄) and sulfur trioxide (SO₃)[4]

-

-

Procedure:

-

To a reaction flask, add bromobenzene.

-

Slowly add fuming sulfuric acid or a mixture of concentrated sulfuric acid and sulfur trioxide while stirring and maintaining the temperature. The bromine group on the benzene ring directs the incoming sulfonic acid group to the ortho and para positions.[4]

-

The para isomer, 4-bromobenzenesulfonic acid, is the major product due to less steric hindrance compared to the ortho isomer.[4]

-

After the reaction is complete, the mixture is carefully poured onto ice to precipitate the product.

-

The crude product is then collected by filtration and can be purified by recrystallization.

-

Protocol 2: Green Synthesis using an Ionic Liquid [5]

-

Materials:

-

Aromatic substrate (e.g., bromobenzene)

-

1,3-disulfonic acid imidazolium chloride ([Dsim]Cl)

-

Water

-

Dichloromethane (CH₂Cl₂)

-

-

Procedure:

-

In a 10 mL round-bottomed flask, combine 1,3-disulfonic acid imidazolium chloride (2 mmol, 0.513 g), water (2 mmol, 0.036 g), and the aromatic substrate (2 mmol).[5]

-

Stir the reaction mixture at 50 °C for the required time, monitoring the reaction progress with Thin Layer Chromatography (TLC).[5]

-

Upon completion, add 10 mL of dichloromethane and stir for 2 minutes.[5]

-

Remove the organic solvent, and purify the product using short column chromatography.[5]

-

Characterization:

The synthesized 4-bromobenzenesulfonic acid can be characterized using standard analytical techniques:

-

Melting Point: Determination of the melting point and comparison with the literature value.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra to confirm the chemical structure.

-

FT-IR Spectroscopy: To identify the functional groups present in the molecule.

Applications in Research and Drug Development

4-Bromobenzenesulfonic acid is a valuable intermediate in organic synthesis and has applications in the pharmaceutical and chemical industries.[1]

-

Intermediate in Organic Synthesis: It is a key starting material for the synthesis of various organic molecules.[6] It is particularly used in the preparation of sulfonamides and other sulfonic acid derivatives.[1]

-

Precursor for Other Reagents: It serves as an intermediate in the production of other chemical reagents, such as cyclopropylboronic acid.[6]

-

Pharmaceutical and Agrochemical Industries: It is used as an intermediate in the manufacturing of dyes, pharmaceuticals, and agrochemicals.[1] For instance, sulfonamide derivatives, which can be synthesized from 4-bromobenzenesulfonic acid, are a class of compounds with a wide range of biological activities and are found in many therapeutic agents.

-

Catalysis: It can be used as a catalyst in certain organic reactions.[7]

Below is a diagram illustrating a synthetic pathway to 4-bromobenzenesulfonic acid.

References

- 1. CAS 138-36-3: 4-Bromobenzenesulfonic acid | CymitQuimica [cymitquimica.com]

- 2. 4-Bromobenzenesulfonic acid | C6H5BrO3S | CID 78717 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Bromobenzenesulfonic acid 98 79326-93-5 [sigmaaldrich.com]

- 4. homework.study.com [homework.study.com]

- 5. 4-BROMOBENZENESULFONIC ACID MONOHYDRATE synthesis - chemicalbook [chemicalbook.com]

- 6. 4-Bromobenzenesulfonic acid | 913836-00-7 | FB137391 [biosynth.com]

- 7. chembk.com [chembk.com]

4-Boronobenzenesulfonic acid CAS number and identifiers

It appears there might be a misunderstanding regarding the chemical compound of interest. The request is for 4-Boronobenzenesulfonic acid , but the available scientific literature and chemical databases predominantly provide information on a similarly named but structurally different compound: 4-Bromobenzenesulfonic acid .

To ensure the accuracy and relevance of the technical guide, please clarify which of these two compounds is the intended subject of the report.

Once the correct compound is identified, a comprehensive whitepaper will be developed, including:

-

CAS Number and Identifiers: A definitive list of the Chemical Abstracts Service (CAS) number and other significant identifiers.

-

Detailed Technical Data: A thorough compilation of its chemical and physical properties.

-

Experimental Protocols: Step-by-step methodologies for relevant syntheses or assays.

-

Visual Diagrams: Custom-generated Graphviz diagrams to illustrate chemical pathways and workflows.

Awaiting your clarification to proceed with the correct molecule.

An In-depth Technical Guide to the Physical and Chemical Properties of 4-Bromobenzenesulfonic Acid

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-bromobenzenesulfonic acid, tailored for researchers, scientists, and professionals in drug development. The document summarizes key data, details relevant experimental protocols, and presents logical workflows for its synthesis and characterization.

Chemical Identity and Physical Properties

4-Bromobenzenesulfonic acid is an aromatic sulfonic acid that is typically available in its anhydrous or monohydrate form. It presents as a white to light yellow solid and is recognized for its strong acidic nature.[1]

Nomenclature and Identifiers

| Identifier | Value |

| IUPAC Name | 4-bromobenzenesulfonic acid[2] |

| CAS Number | 138-36-3 (Anhydrous)[2] |

| 79326-93-5 (Monohydrate) | |

| Molecular Formula | C₆H₅BrO₃S (Anhydrous)[2] |

| C₆H₇BrO₄S (Monohydrate)[3] | |

| InChI | 1S/C6H5BrO3S/c7-5-1-3-6(4-2-5)11(8,9,10)/h1-4H,(H,8,9,10)[2] |

| InChIKey | PXACTUVBBMDKRW-UHFFFAOYSA-N[2] |

| SMILES | C1=CC(=CC=C1S(=O)(=O)O)Br[2] |

Physicochemical Data

The following table summarizes the key physical and computed properties of 4-bromobenzenesulfonic acid.

| Property | Value | Form |

| Molecular Weight | 237.07 g/mol [2] | Anhydrous |

| 255.09 g/mol | Monohydrate | |

| Melting Point | 90-93 °C | Monohydrate |

| 115-118 °C[4] | Monohydrate | |

| Appearance | White to light yellow solid[1] | - |

| Density (Computed) | 1.846 g/cm³[5] | - |

| XLogP3 (Computed) | 1.5[2] | - |

| Topological Polar Surface Area | 62.8 Ų[2] | - |

| Hydrogen Bond Donor Count | 1[2] | - |

| Hydrogen Bond Acceptor Count | 3[2] | - |

| Rotatable Bond Count | 1[2] | - |

Chemical Properties and Reactivity

4-Bromobenzenesulfonic acid is a strong organic acid due to the presence of the sulfonic acid group (-SO₃H).[1] It is soluble in water and is often used as a reagent in various organic syntheses, including the preparation of sulfonamides and other sulfonic acid derivatives.[1][6] Its applications extend to its use as an intermediate in the production of dyes, pharmaceuticals, and agrochemicals.[1]

The compound's reactivity is characterized by electrophilic substitution reactions on the aromatic ring.[1] It can also undergo reactions typical of sulfonic acids, such as conversion to the corresponding sulfonyl chloride.

Synthesis of 4-Bromobenzenesulfonic Acid

The primary route for the synthesis of 4-bromobenzenesulfonic acid is the direct sulfonation of bromobenzene. The bromine atom on the benzene ring directs the incoming sulfonic acid group to the ortho and para positions, with the para-substituted product being the major isomer formed.[7]

Experimental Protocol: Sulfonation of Bromobenzene

A general and environmentally friendly procedure for the sulfonation of aromatic compounds has been described using 1,3-disulfonic acid imidazolium chloride ([Dsim]Cl) as a catalyst.[8]

-

Reaction Setup : To a 10 mL round-bottomed flask, add 1,3-disulfonic acid imidazolium chloride (2 mmol, 0.513 g), water (2 mmol, 0.036 g), and bromobenzene (2 mmol).[8]

-

Reaction Conditions : Stir the reaction mixture at 50 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[8]

-

Work-up : Upon completion, add 10 mL of CH₂Cl₂ to the reaction mixture and stir for 2 minutes.[8]

-

Purification : Remove the organic solvent. The product can then be purified by short column chromatography to yield 4-bromobenzenesulfonic acid.[8]

Analytical and Characterization Methods

The characterization of 4-bromobenzenesulfonic acid involves a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of benzenesulfonic acids. A robust method for related compounds involves a mixed-mode stationary phase.[9]

-

Column : A mixed-mode reversed-phase anion- and cation-exchange column, such as Amaze TR, can be effective.[9]

-

Mobile Phase : The elution is typically controlled by the pH of the buffer, the concentration of ions, and the proportion of organic solvent like acetonitrile in the mobile phase.[9]

-

Detection : This method is compatible with various detectors, including UV, Mass Spectrometry (MS), and Evaporative Light Scattering Detection (ELSD).[9]

Spectroscopic Data (Inferred)

-

¹H NMR : The proton NMR spectrum is expected to show two sets of doublets in the aromatic region (typically δ 7.0-8.0 ppm), characteristic of a 1,4-disubstituted benzene ring. For the related 4-bromobenzenesulfonamide, the aromatic protons appear as doublets at δ 7.83 and δ 7.76 ppm in d6-acetone.[10]

-

¹³C NMR : The carbon NMR spectrum should display four signals for the aromatic carbons due to the molecule's symmetry. The carbon attached to the sulfonic acid group would be the most downfield, followed by the carbon bonded to the bromine atom. The two pairs of equivalent carbons would appear as two distinct signals. For 4-bromobenzenesulfonamide, the aromatic carbons resonate at δ 144.4, 132.9, 128.9, and 126.7 ppm in d6-acetone.[10]

The IR spectrum of 4-bromobenzenesulfonic acid is expected to exhibit characteristic absorption bands for the sulfonic acid group and the substituted benzene ring.

-

O-H Stretch : A broad band in the region of 3200-2500 cm⁻¹ corresponding to the hydroxyl group of the sulfonic acid.

-

S=O Stretch : Strong asymmetric and symmetric stretching vibrations for the S=O bond, typically around 1350 cm⁻¹ and 1170 cm⁻¹, respectively.

-

C=C Stretch : Aromatic ring stretching vibrations in the 1600-1450 cm⁻¹ region.

-

S-O Stretch : Absorption around 900 cm⁻¹.

-

C-H Bending : Out-of-plane bending for the 1,4-disubstituted ring, typically around 850-800 cm⁻¹.

For the related 4-bromobenzenesulfonamide, characteristic IR peaks (in KBr) are observed at 3329, 3239, 1575, 1310, and 1148 cm⁻¹.[10]

The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns. The presence of bromine would be indicated by a pair of peaks (M+ and M+2) of nearly equal intensity due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

Safety and Handling

4-Bromobenzenesulfonic acid is classified as a corrosive substance that can cause severe skin burns and eye damage. It is essential to handle this chemical with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.[4] Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1]

Conclusion

4-Bromobenzenesulfonic acid is a valuable and versatile chemical intermediate with well-defined, albeit not extensively published, physical and chemical properties. This guide provides a foundational understanding of its characteristics, synthesis, and analytical methodologies, drawing upon data from the compound itself and closely related analogues. The provided protocols and workflows offer a practical starting point for researchers working with this compound.

References

- 1. CAS 138-36-3: 4-Bromobenzenesulfonic acid | CymitQuimica [cymitquimica.com]

- 2. 4-Bromobenzenesulfonic acid | C6H5BrO3S | CID 78717 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Bromobenzenesulfonic acid 98 79326-93-5 [sigmaaldrich.com]

- 4. chembk.com [chembk.com]

- 5. 4-Bromobenzenesulfonic acid | CAS#:138-36-3 | Chemsrc [chemsrc.com]

- 6. chembk.com [chembk.com]

- 7. homework.study.com [homework.study.com]

- 8. 4-BROMOBENZENESULFONIC ACID MONOHYDRATE synthesis - chemicalbook [chemicalbook.com]

- 9. helixchrom.com [helixchrom.com]

- 10. guidechem.com [guidechem.com]

An In-depth Technical Guide to 4-Boronobenzenesulfonic Acid for Researchers and Drug Development Professionals

An Overview of a Versatile Phenylboronic Acid in Modern Research

4-Boronobenzenesulfonic acid, systematically known as 4-(dihydroxyboranyl)benzenesulfonic acid or 4-sulfophenylboronic acid, is a bifunctional aromatic compound that has garnered significant interest in the fields of medicinal chemistry, drug delivery, and diagnostics. Its unique structure, featuring both a boronic acid and a sulfonic acid moiety, imparts distinct chemical properties that make it a valuable tool for researchers and scientists. This guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, with a focus on experimental protocols and workflows relevant to drug development.

Core Molecular and Physicochemical Properties

This compound is characterized by the presence of a phenyl ring substituted with a boronic acid group (-B(OH)₂) at the para position relative to a sulfonic acid group (-SO₃H). This dual functionality dictates its reactivity and utility in various chemical and biological systems.

| Property | Value | Reference |

| Molecular Formula | C₆HⲇBO₅S | [1] |

| Molecular Weight | 201.99 g/mol | [1] |

| CAS Number | 913836-00-7 | [1] |

| Appearance | Typically a white to off-white solid | |

| pKa | The presence of both a strong sulfonic acid and a weaker boronic acid suggests multiple dissociation constants. While specific data for this compound is limited, the pKa of similar arylboronic acids is generally in the range of 8-9. The sulfonic acid group is strongly acidic. | [2] |

| Solubility | Phenylboronic acids generally exhibit moderate solubility in polar organic solvents and have some water solubility, which is enhanced by the presence of the highly polar sulfonic acid group. | [3][4] |

Spectroscopic Characterization

| Technique | Expected Features |

| ¹H NMR | Aromatic protons would appear as two sets of doublets in the aromatic region (typically δ 7.0-8.5 ppm). The protons of the B(OH)₂ and SO₃H groups are exchangeable and may appear as broad singlets or not be observed, depending on the solvent. |

| ¹³C NMR | Six distinct signals would be expected in the aromatic region of the spectrum, corresponding to the six carbon atoms of the benzene ring. |

| FT-IR (cm⁻¹) | - Broad O-H stretch from the boronic acid and sulfonic acid groups (around 3200-3600 cm⁻¹)- B-O stretching vibrations (around 1300-1400 cm⁻¹)- S=O stretching from the sulfonic acid group (around 1150-1250 cm⁻¹ and 1030-1070 cm⁻¹)- C-S stretching (around 650-700 cm⁻¹) |

Synthesis and Experimental Protocols

The synthesis of arylboronic acids can be achieved through several established methods. A common approach involves the reaction of an organometallic reagent, such as a Grignard or organolithium reagent, with a trialkyl borate, followed by acidic hydrolysis. For this compound, a plausible synthetic route would start from a protected 4-bromobenzenesulfonic acid derivative to avoid interference from the acidic proton of the sulfonic acid group during the formation of the organometallic intermediate.

General Experimental Protocol for the Synthesis of an Arylboronic Acid

This protocol is a general representation and would require optimization for the specific synthesis of this compound.

-

Protection of the Sulfonic Acid (if necessary): The sulfonic acid group of a starting material like 4-bromobenzenesulfonyl chloride may be converted to a sulfonate ester to prevent it from reacting with the organometallic reagents.

-

Formation of the Grignard Reagent: The protected 4-bromobenzenesulfonate is reacted with magnesium turnings in an anhydrous ether solvent (e.g., tetrahydrofuran) to form the corresponding Grignard reagent.

-

Reaction with Trialkyl Borate: The Grignard reagent is then added dropwise to a solution of a trialkyl borate (e.g., trimethyl borate) in an anhydrous ether solvent at low temperature (typically -78 °C).

-

Hydrolysis: After the reaction is complete, the mixture is warmed to room temperature and then hydrolyzed with an aqueous acid (e.g., hydrochloric acid) to yield the boronic acid.

-

Deprotection (if necessary): If the sulfonic acid was protected, the protecting group is removed under appropriate conditions to yield the final product.

-

Purification: The crude product is then purified, typically by recrystallization or column chromatography.

Applications in Drug Development and Research

The unique properties of this compound make it a valuable molecule in several areas of drug development and biomedical research.

Targeted Drug Delivery

Phenylboronic acids are known to form reversible covalent bonds with 1,2- and 1,3-diols. This property is exploited for targeting cancer cells, which often overexpress sialic acid residues on their surface glycoproteins.[5] Sialic acids contain diol functionalities, allowing for specific binding of boronic acid-functionalized drug delivery systems to cancer cells, thereby increasing the local concentration of the therapeutic agent and reducing off-target toxicity.[5] The sulfonic acid group in this compound can enhance the water solubility and stability of such drug delivery systems.[6]

Glycopeptide Enrichment for Proteomics

In the field of proteomics, the analysis of glycoproteins is often challenging due to their low abundance. Boronic acid affinity chromatography is a powerful technique for the selective enrichment of glycoproteins and glycopeptides from complex biological samples.[7][8] The boronic acid stationary phase captures molecules containing cis-diol groups, which are characteristic of the glycan portions of these biomolecules. The enriched glycopeptides can then be eluted and analyzed by mass spectrometry.

-

Sample Preparation: A protein mixture (e.g., cell lysate or plasma) is digested with a protease (e.g., trypsin) to generate peptides.

-

Binding: The peptide mixture is incubated with a boronic acid-functionalized solid support (e.g., magnetic beads or a chromatography column) in a binding buffer, typically at a slightly alkaline pH to promote boronate ester formation.[7][8]

-

Washing: The solid support is washed with the binding buffer to remove non-specifically bound peptides.

-

Elution: The captured glycopeptides are eluted from the support by changing the conditions to destabilize the boronate ester, for example, by lowering the pH with a formic acid solution.

-

Analysis: The enriched glycopeptides are then ready for analysis by mass spectrometry.

Suzuki-Miyaura Cross-Coupling Reactions

Arylboronic acids are fundamental reagents in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds.[9] this compound can be used to introduce a sulfophenyl group into organic molecules, which can be useful for increasing water solubility or providing a site for further functionalization.

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of an organohalide to a Pd(0) complex, transmetalation of the boronic acid to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[9][10]

Conclusion

This compound is a highly functionalized molecule with significant potential in various aspects of scientific research, particularly in drug development. Its ability to participate in targeted interactions with biological molecules, its utility in proteomics, and its role as a building block in organic synthesis make it a compound of considerable interest. The experimental protocols and workflows outlined in this guide provide a foundation for researchers and scientists to explore and harness the capabilities of this versatile phenylboronic acid derivative. As research in targeted therapies and advanced diagnostics continues to evolve, the applications of this compound are likely to expand, further solidifying its importance in the scientific community.

References

- 1. Self-assembled phenylboronic acid nanomedicine targets sialic acid to synergistically activate ferroptosis via RRM1 suppression and GPX4 Inhibition for precision colon cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Iodophenylboronic acid CAS#: 5122-99-6 [chemicalbook.com]

- 3. 4-Chlorophenylboronic acid | 1679-18-1 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. A Universal Chemical Enrichment Method for Mapping the Yeast N-glycoproteome by Mass Spectrometry (MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Optimized Glycopeptide Enrichment Method–It Is All About the Sauce - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Yoneda Labs [yonedalabs.com]

The Versatility of 4-Boronobenzenesulfonic Acid: A Technical Guide to its Core Applications

For Immediate Release

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the key applications of 4-boronobenzenesulfonic acid, a versatile organic compound at the forefront of innovation in catalysis, drug delivery, and analytical sciences. With its unique bifunctional nature, possessing both a Lewis acidic boronic acid group and a strongly acidic sulfonic acid moiety, this compound offers distinct advantages in a range of chemical transformations and biomedical applications. This document outlines its primary uses, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate understanding and implementation in a laboratory setting.

Core Applications of this compound

This compound, also known as 4-sulfophenylboronic acid, has emerged as a valuable tool for chemists and pharmaceutical scientists. Its applications primarily revolve around its role as a key building block in palladium-catalyzed cross-coupling reactions, as a functional component in advanced drug delivery systems, and as a ligand in affinity chromatography.

Suzuki-Miyaura Cross-Coupling Reactions

A cornerstone of modern organic synthesis, the Suzuki-Miyaura reaction facilitates the formation of carbon-carbon bonds. This compound serves as an important coupling partner in these reactions, enabling the introduction of a sulfophenyl group into a variety of organic molecules. This is particularly relevant in the synthesis of novel pharmaceutical compounds and functional materials.

The following table summarizes representative quantitative data from Suzuki-Miyaura coupling reactions involving this compound, showcasing its utility in the synthesis of complex molecules.

| Entry | Aryl Halide/Triflate | Catalyst & Ligand | Base | Solvent System | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | Methyl 2-amino-5-bromobenzoate | Xphos Pd G2 (0.004 mmol) | K₃PO₄ (0.3 mmol) | Water:Dioxane | - | - | 49 | [1] |

| 2 | 3-Bromo-6-(propylamino)-1H-pyrazolo[3,4-d]pyrimidine derivative | Pd(PPh₃)₄ (0.015 mmol) | K₂CO₃ | Dioxane/Water | 150 | 0.17 | - | [2] |

A representative experimental protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide is detailed below. This procedure is based on the synthesis of a key intermediate for an OXA-48 inhibitor.[1]

Materials:

-

Methyl 2-amino-5-bromobenzoate (15.2 mg, 0.07 mmol)

-

This compound (20 mg, 0.10 mmol)

-

Tripotassium phosphate (K₃PO₄) (63 mg, 0.3 mmol)

-

Xphos Pd G2 (3.1 mg, 0.004 mmol)

-

Water:Dioxane (1:1 mixture, 2 mL)

Procedure:

-

To a reaction vessel, add methyl 2-amino-5-bromobenzoate, this compound, tripotassium phosphate, and the Xphos Pd G2 catalyst.

-

Add the water:dioxane solvent system to the vessel.

-

The reaction mixture is then subjected to appropriate reaction conditions (e.g., heating, stirring) until completion, as monitored by a suitable analytical technique such as TLC or LC-MS.

-

Upon completion, the product is isolated and purified using reverse-phase C-18 flash chromatography.

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Advanced Drug Delivery Systems

The unique properties of this compound make it a valuable component in the design of sophisticated drug delivery systems. Specifically, the boronic acid moiety can form reversible covalent bonds with diols, which are present in many biological molecules, including sugars and glycoproteins found in mucus. The sulfonate group, being permanently negatively charged, enhances the stability of nanoparticle formulations and can improve their mucoadhesive properties.

Sulfonate-modified phenylboronic acid-rich nanoparticles (PBNP-S) have been developed as a stable, mucoadhesive drug delivery system.[2] The negative charges from the sulfonate groups prevent the aggregation of the nanoparticles, a common issue with other formulations.[2] The phenylboronic acid groups facilitate interaction with mucin, allowing for prolonged residence time at the site of administration, such as in vaginal drug delivery.[2] This system allows for the loading of protein therapeutics and their subsequent mucin-dependent release.[2]

The following diagram outlines a general workflow for the development and application of sulfonate-modified phenylboronic acid nanoparticles for drug delivery.

Boronate Affinity Chromatography

The electron-withdrawing nature of the sulfonyl group in this compound significantly lowers the pKa of the boronic acid.[3] This property is highly advantageous in boronate affinity chromatography, a technique used for the separation of molecules containing cis-diol functionalities, such as catechols, nucleotides, and carbohydrates.[3]

Conventional phenylboronic acid-based chromatography requires alkaline conditions to ensure the boronic acid is in the anionic, tetrahedral state necessary for binding diols. The lower pKa of sulfonyl- and sulfonamide-substituted phenylboronic acids allows for effective binding of cis-diols at or near neutral pH.[3] This is beneficial for the separation of pH-sensitive biomolecules. Silica phases modified with such ligands have demonstrated the ability to resolve mixtures of biologically relevant compounds like L-DOPA, catecholamines, and adenosine phosphates under mild pH conditions.[3]

This diagram illustrates the pH-dependent binding mechanism that underpins boronate affinity chromatography.

Conclusion

This compound is a powerful and versatile chemical entity with significant applications in organic synthesis, drug delivery, and analytical separation techniques. Its unique electronic and structural features allow for enhanced performance in Suzuki-Miyaura couplings, the development of stable and targeted drug delivery platforms, and the purification of biomolecules under mild conditions. This guide provides a foundational understanding of these core applications, offering researchers and developers the necessary information to leverage the potential of this remarkable compound in their work.

References

- 1. nva.sikt.no [nva.sikt.no]

- 2. Sulfonate-modified phenylboronic acid-rich nanoparticles as a novel mucoadhesive drug delivery system for vaginal administration of protein therapeutics: improved stability, mucin-dependent release and effective intravaginal placement - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 4-Boronobenzenesulfonic Acid in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-boronobenzenesulfonic acid in common laboratory solvents. Due to the limited availability of specific quantitative data in peer-reviewed literature, this guide combines reported values with expected solubility trends based on the compound's structure and data from analogous aromatic sulfonic acids. Furthermore, detailed experimental protocols are provided to enable researchers to determine precise solubility values for their specific applications.

Core Principles of Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which is dictated by the polarity of both the solute and the solvent. This compound possesses both a polar sulfonic acid group (-SO₃H) and a boronic acid group (-B(OH)₂), as well as a less polar aromatic ring. This amphiphilic nature suggests it will exhibit varied solubility across different solvent classes. The strong hydrogen bonding capabilities of the sulfonic and boronic acid groups are expected to dominate its solubility profile, leading to higher solubility in polar protic solvents.

Data Presentation: Solubility of this compound

Quantitative solubility data for this compound is not extensively available. The table below summarizes the available data and provides expected solubility trends based on the behavior of structurally similar compounds like p-toluenesulfonic acid and benzenesulfonic acid.

| Solvent | Solvent Type | Reported/Expected Solubility | Temperature (°C) |

| Water | Polar Protic | 492.9 g/L[1] | 82.3 |

| 16.8 mg/mL (calculated)[2] | Not Specified | ||

| Methanol | Polar Protic | Expected to be Soluble to Highly Soluble | Ambient |

| Ethanol | Polar Protic | Expected to be Soluble[3] | Ambient |

| Acetone | Polar Aprotic | Expected to be Soluble[4] | Ambient |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Expected to be Soluble | Ambient |

| Ethyl Acetate | Moderately Polar | Expected to have Limited to Moderate Solubility | Ambient |

| Dichloromethane (DCM) | Non-Polar | Expected to be Sparingly Soluble to Insoluble | Ambient |

Note: "Expected Solubility" is inferred from the general solubility characteristics of aromatic sulfonic acids.[3][4][5][6] It is strongly recommended that researchers experimentally determine the solubility for their specific conditions.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for the quantitative determination of the solubility of this compound.

Protocol 1: Isothermal Shake-Flask Method

This method is considered the "gold standard" for determining thermodynamic solubility.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, DMSO)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C) for a period of 24 to 72 hours to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 24 hours to allow the excess solid to settle. Alternatively, centrifuge the samples to facilitate the separation of the solid and liquid phases.

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Immediately filter the aliquot using a syringe filter. Accurately dilute the filtered supernatant with the same solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound. A pre-established calibration curve is required for accurate quantification.

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor.

Protocol 2: High-Throughput Kinetic Solubility Assay using UV-Vis Spectroscopy

This method is suitable for a more rapid, albeit less precise, determination of solubility, often used in early-stage drug discovery.

Materials:

-

This compound

-

Dimethyl Sulfoxide (DMSO)

-

Selected aqueous buffer or organic solvent

-

96-well microplates (UV-compatible)

-

Microplate reader with UV-Vis capabilities

-

Multichannel pipette

Procedure:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations.

-

Addition to Assay Solvent: Transfer a small, fixed volume of each DMSO solution to a corresponding well in a new 96-well plate pre-filled with the chosen solvent (e.g., phosphate-buffered saline or an organic solvent). The final DMSO concentration should be kept low (typically 1-2%) to minimize its co-solvent effect.

-

Precipitation and Measurement: Allow the plate to stand at room temperature for a defined period (e.g., 2 hours). Measure the absorbance at a predetermined wavelength (λ_max) where the compound has maximum absorbance. The onset of precipitation will cause light scattering, which can be detected as an increase in absorbance or by visual inspection.

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in absorbance due to scattering is observed.

Mandatory Visualizations

Caption: Workflow for Shake-Flask Solubility Determination.

Caption: Solvent Polarity and Expected Solubility.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the pKa of Aryl Boronic Acids

This guide provides a comprehensive overview of the acidity (pKa) of aryl boronic acids, a critical parameter influencing their chemical behavior, biological activity, and application in drug development. We will delve into the fundamental principles governing their pKa, methods for its determination, and the impact of structural modifications.

The Fundamental Acidity of Aryl Boronic Acids

Aryl boronic acids, unlike carboxylic acids which are Brønsted acids (proton donors), are primarily Lewis acids.[1] Their acidity in aqueous solution arises from the acceptance of a hydroxide ion from water to form a tetrahedral boronate species.[1] This equilibrium is what defines the pKa of the boronic acid. The water solubility of aryl boronic acids, a key factor in their use as drugs, is dependent on their pKa.[2] In general, aryl boronic acids have pKa values in the range of 4-10.[2]

The equilibrium reaction can be visualized as follows:

Caption: Equilibrium of aryl boronic acid in aqueous solution.

Factors Influencing pKa

The pKa of an aryl boronic acid can be finely tuned by modifying the substituents on the aromatic ring.[2] These modifications alter the electronic environment of the boron atom, thereby influencing the stability of the resulting tetrahedral boronate anion.

-

Electronic Effects : Substituents on the aryl ring exert a significant influence on the Lewis acidity of the boron center.

-

Electron-Withdrawing Groups (EWGs) , such as -NO₂, -CN, or -CF₃, decrease the electron density on the boron atom. This increases its electrophilicity, making it a stronger Lewis acid and thus lowering the pKa.

-

Electron-Donating Groups (EDGs) , such as -OCH₃ or -NH₂, increase the electron density on the boron atom, making it a weaker Lewis acid and raising the pKa.

-

-

Positional Effects (ortho, meta, para) :

-

The position of the substituent matters. For example, a substituent at the para position generally results in a lower pKa compared to the same substituent at the meta position.[2]

-

Ortho substituents can have more complex effects due to steric hindrance and potential intramolecular interactions (e.g., hydrogen bonding) with the boronic acid group.[1] Steric hindrance can make it more difficult to form the tetrahedral boronate, leading to a higher pKa. Conversely, intramolecular hydrogen bonding can stabilize the boronate form, leading to a lower pKa.[1]

-

The relationship between substituent electronic properties and pKa can be quantified using the Hammett equation, which shows a good correlation for meta and para substituted phenylboronic acids.[1][3] The influence of substituents on the dissociation constants of phenylboronic acids is notably greater than in the case of benzoic acids.[1]

Caption: Logical relationship of factors influencing aryl boronic acid pKa.

Quantitative pKa Data

The pKa of phenylboronic acid is experimentally determined to be in the range of 8.64-8.90.[2] The following tables summarize the pKa values for various monosubstituted phenylboronic acids, illustrating the effects discussed above.

Table 1: pKa Values of Selected Monosubstituted Phenylboronic Acids

| Substituent (X) | Ortho-Position pKa | Meta-Position pKa | Para-Position pKa |

|---|---|---|---|

| -H | 8.8 | 8.8 | 8.8 |

| -F | 8.78 | 8.46 | 8.71 |

| -Cl | 8.08 | 8.01 | 8.16 |

| -Br | 8.01 | 7.97 | 8.13 |

| -I | 8.04 | 8.02 | 8.17 |

| -CH₃ | 9.07 | 8.84 | 9.17 |

| -OCH₃ | 9.30 | 8.81 | 9.28 |

| -CF₃ | 7.42 | 7.82 | 7.86[1] |

| -NO₂ | 6.88 | 7.08 | 7.09 |

Data compiled from literature sources.[1][4]

Table 2: pKa Values of Fluorine-Containing Phenylboronic Acids

| Substituent | pKa Value |

|---|---|

| 2-F | 8.78 |

| 3-F | 8.46 |

| 4-F | 8.71 |

| 3-CF₃ | 7.82 |

| 4-CF₃ | 7.86 |

| 3-OCF₃ | 8.03 |

| 4-OCF₃ | 8.35 |

Data sourced from[4].

Experimental Determination of pKa

Accurate determination of pKa values is crucial for understanding and utilizing aryl boronic acids. The most common methods are potentiometric and spectrophotometric titrations.[1] Both methods generally provide results of similar accuracy.[1]

Potentiometric Titration

This is a classic and widely used method for pKa determination. It involves monitoring the pH of a solution of the aryl boronic acid as a titrant (a strong base, e.g., NaOH) is added incrementally.

Detailed Protocol:

-

Preparation:

-

Prepare a stock solution of the aryl boronic acid of known concentration (e.g., 0.01 M) in a suitable solvent. Since many aryl boronic acids have poor water solubility, a co-solvent system like water/DMSO or water/methanol may be required.[1]

-

Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH), ensuring it is carbonate-free.

-

Calibrate a pH meter with at least two standard buffer solutions (e.g., pH 4.01, 7.00, 10.01) at the desired experimental temperature (e.g., 25 °C).

-

-

Titration:

-

Place a known volume of the boronic acid solution into a thermostatted titration vessel.

-

Immerse the calibrated pH electrode and a stirrer into the solution.

-

Add the standardized base titrant in small, precise increments using a burette or an autotitrator.

-

After each addition, allow the pH reading to stabilize and record the pH value and the volume of titrant added.

-

Continue the titration until the pH has passed well beyond the equivalence point (a sharp change in pH).

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of titrant added to generate a titration curve.

-

The pKa can be determined from the half-equivalence point, where half of the boronic acid has been neutralized. At this point, pH = pKa.

-

Alternatively, calculate the first derivative of the titration curve (ΔpH/ΔV). The peak of the derivative plot corresponds to the equivalence point. The volume at the half-equivalence point can then be found, and the corresponding pH from the original curve is the pKa.

-

Caption: Experimental workflow for potentiometric pKa determination.

Spectrophotometric (UV-Vis) Titration

This method is particularly useful for compounds that are poorly soluble or available only in small quantities.[1] It relies on the principle that the neutral boronic acid and its conjugate boronate anion have different UV-Vis absorbance spectra.

Detailed Protocol:

-

Preparation:

-

Prepare a series of buffer solutions covering a wide pH range (e.g., from pH 2 to 12).

-

Prepare a concentrated stock solution of the aryl boronic acid in a suitable solvent (e.g., DMSO or methanol).

-

-

Measurement:

-

For each buffer solution, add a small, constant amount of the boronic acid stock solution to ensure the final concentration is identical across all samples.

-

Measure the pH of each final solution.

-

Record the UV-Vis absorbance spectrum (e.g., from 200-400 nm) for each sample.

-

-

Data Analysis:

-

Identify a wavelength where the difference in absorbance between the acidic and basic forms of the boronic acid is maximal.

-

Plot the absorbance at this chosen wavelength against the measured pH for each buffer solution. This will generate a sigmoidal curve.

-

The pKa is the pH at the inflection point of this sigmoidal curve, which corresponds to the point where the absorbance is halfway between the minimum (acidic form) and maximum (basic form) plateaus.

-

The data can be fitted to the Henderson-Hasselbalch equation to obtain a precise pKa value.

-

Implications in Drug Development and Research

The pKa of an aryl boronic acid is a critical determinant of its behavior in biological systems and its utility as a therapeutic agent or a sensor.

-

Diol Binding and Sensing: Boronic acids are renowned for their ability to reversibly bind with 1,2- and 1,3-diols, such as those found in sugars and glycoproteins. This interaction is pH-dependent and is strongest when the pH is near or above the pKa of the boronic acid, as the tetrahedral boronate form is required for stable ester formation.[3] Lowering the pKa of a boronic acid can enable strong diol binding at physiological pH (~7.4).[5]

-

Solubility and Formulation: The formation of boronate esters with polyol excipients like mannitol can significantly lower the apparent pKa of a boronic acid drug.[6][7] This pKa drop, which can be as much as 3 units, leads to a substantial increase in the drug's aqueous solubility at or near physiological pH, which is a crucial consideration for formulation.[6][7]

-

Biological Activity: The charge state of a boronic acid drug, governed by its pKa and the surrounding pH, affects its ability to cross cell membranes, interact with protein targets, and its overall pharmacokinetic and pharmacodynamic profile. Tuning the pKa is a key strategy in the rational design of boronic acid-based drugs.

References

- 1. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. On the Computational Determination of the pKa of Some Arylboronic Acids | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. DSpace [kuscholarworks.ku.edu]

- 7. Origins, and formulation implications, of the pKa difference between boronic acids and their esters: A density functional theory study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Organoboranes in Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Organoboron compounds, or organoboranes, have become indispensable reagents and intermediates in modern organic synthesis.[1] Their unique reactivity, stability, and the stereospecificity of their reactions have established them as powerful tools for the construction of complex molecular architectures, a critical aspect of drug discovery and development.[2][3] This guide provides a comprehensive overview of the core principles of organoborane chemistry, focusing on their preparation, key synthetic transformations, and practical applications.

Properties and Reactivity of Organoboranes

The utility of organoboranes stems from the unique properties of the carbon-boron (C-B) bond. This bond has low polarity, with boron being less electronegative than carbon (2.04 vs. 2.55).[4] This results in alkyl boron compounds that are generally stable but easily oxidized.[4] Trivalent organoboranes possess an empty p-orbital on the boron atom, rendering them electrophilic and susceptible to attack by nucleophiles.[1][4] This electrophilicity is central to their reactivity, allowing for a wide range of chemical transformations. The formation of a tetravalent "ate" complex upon nucleophilic addition is a key intermediate in many reactions of organoboranes.[5][6]

Preparation of Organoboranes

The synthesis of organoboranes can be achieved through several methods, with hydroboration being the most prominent.[4][7]

-

Hydroboration of Alkenes and Alkynes : This reaction, discovered by H.C. Brown, involves the addition of a boron-hydride bond across a carbon-carbon double or triple bond.[8][9] The reaction is typically carried out using borane (BH3), often in the form of a complex with tetrahydrofuran (THF) to stabilize the otherwise dimeric and gaseous diborane (B2H6).[10] Hydroboration is characterized by its anti-Markovnikov regioselectivity, where the boron atom adds to the less substituted carbon, and its syn-stereospecificity, with the boron and hydrogen atoms adding to the same face of the double bond.[8][10] A variety of hydroborating agents with varying steric bulk, such as 9-borabicyclo[3.3.1]nonane (9-BBN) and disiamylborane, have been developed to enhance selectivity.[4][11]

-

From Grignard or Organolithium Reagents : Simple trialkyl- or triarylboranes can be prepared by the reaction of boron trifluoride etherate with the corresponding Grignard or organolithium reagent.[4][11]

-

Borylation Reactions : Direct C-H borylation has emerged as a powerful method for the synthesis of aryl- and heteroarylboron compounds.[12][13] These reactions are often catalyzed by transition metals like iridium or rhodium and allow for the direct conversion of C-H bonds to C-B bonds.[12][14] Metal-free borylation methods are also being developed.[15]

Key Synthetic Applications of Organoboranes

The versatility of organoboranes is demonstrated by their participation in a wide array of synthetic transformations, leading to the formation of diverse functional groups and carbon-carbon bonds.[2][9]

Hydroboration-Oxidation

The hydroboration of an alkene, followed by oxidation, is a cornerstone reaction in organic synthesis for the anti-Markovnikov hydration of alkenes to produce alcohols.[8][16] The intermediate organoborane is typically oxidized in situ using alkaline hydrogen peroxide.[10] The overall transformation results in the net addition of water across the double bond with the hydroxyl group at the less substituted position.[8]

Caption: Workflow for the hydroboration-oxidation of an alkene.

-

Hydroboration Step : A solution of 1-hexene (1.0 eq) in anhydrous THF is cooled to 0 °C under an inert atmosphere (e.g., nitrogen or argon).[8] A solution of borane-tetrahydrofuran complex (BH3•THF, ~0.33 eq) in THF is added dropwise while maintaining the temperature at 0 °C. The reaction mixture is then stirred at room temperature for 1-2 hours to ensure complete formation of the trihexylborane.[8][10]

-

Oxidation Step : The reaction mixture is cooled again to 0 °C. A 3M aqueous solution of sodium hydroxide (NaOH) is added, followed by the slow, dropwise addition of 30% hydrogen peroxide (H2O2).[10] The temperature should be carefully controlled during the addition of H2O2 as the reaction is exothermic. After the addition is complete, the mixture is stirred at room temperature for 1 hour.

-

Work-up and Isolation : The aqueous layer is separated, and the organic layer is washed with brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield 1-hexanol.

| Alkene | Product | Reagents | Conditions | Yield (%) | Reference |

| 1-Hexene | 1-Hexanol | 1. BH3•THF2. H2O2, NaOH | THF, 0 °C to RT | 98 | [8] |

| Styrene | 2-Phenylethanol | 1. BH3•THF2. H2O2, NaOH | THF, 0 °C to RT | 92 | [17] |

| 1-Methylcyclopentene | trans-2-Methylcyclopentanol | 1. BH3•THF2. H2O2, NaOH | THF, 0 °C to RT | 85 | [8] |

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (e.g., a boronic acid or ester) and an organic halide or triflate.[18][19] This reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls, vinylarenes, and polyenes.[20][21] A base is required for the activation of the organoboron species.[18]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

-

Reaction Setup : To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser are added phenylboronic acid (1.2 eq), iodobenzene (1.0 eq), and a base such as potassium carbonate (K2CO3, 2.0 eq).[18] A palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4, 0.03 eq), is then added.[18]

-

Solvent and Reaction Conditions : A deoxygenated solvent system, typically a mixture of an organic solvent like 1,4-dioxane and water (e.g., 4:1 v/v), is added to the flask.[18] The reaction mixture is heated to reflux (around 80-100 °C) under an inert atmosphere and stirred for several hours until the starting materials are consumed (monitored by TLC or GC-MS).

-

Work-up and Isolation : After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography to afford biphenyl.

| Organoboron Reagent | Organic Halide | Catalyst | Base | Solvent | Yield (%) | Reference |

| Phenylboronic acid | Iodobenzene | Pd(PPh3)4 | K2CO3 | Dioxane/H2O | 95 | [18] |

| 4-Methylphenylboronic acid | 4-Bromotoluene | Pd(OAc)2, SPhos | K3PO4 | Toluene/H2O | 93 | [18] |

| Vinylboronic acid pinacol ester | Vinyl iodide | Pd(OAc)2, SPhos | K3PO4 | Toluene/THF/H2O | 90 | [18] |

C-H Borylation

Direct C-H borylation is an atom-economical method for the synthesis of organoboron compounds, avoiding the need for pre-functionalized starting materials like organic halides.[12][13] This reaction typically employs iridium or rhodium catalysts and a boron source such as bis(pinacolato)diboron (B2pin2).[12][15] The regioselectivity is often governed by steric factors, favoring borylation at the least hindered C-H bond.[12]

Caption: General scheme for the iridium-catalyzed C-H borylation of an arene.

-

Reaction Setup : In a glovebox, a reaction vessel is charged with the iridium precatalyst [Ir(cod)OMe]2 (0.015 eq), the ligand 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy, 0.03 eq), and bis(pinacolato)diboron (B2pin2, 1.0 eq).[12]

-

Reagents and Conditions : Benzene (the substrate and solvent) is added to the vessel. The vessel is sealed and heated at 80-100 °C for 12-24 hours.

-

Work-up and Isolation : After cooling, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to yield the phenylboronic acid pinacol ester.

| Substrate | Catalyst System | Boron Source | Conditions | Yield (%) | Reference |

| Benzene | [Ir(cod)OMe]2 / dtbpy | B2pin2 | 80 °C, 16 h | 85 | [12] |

| Toluene | [Ir(cod)OMe]2 / dtbpy | B2pin2 | 100 °C, 24 h | 75 (meta/para) | [12] |

| Anisole | [Ir(cod)OMe]2 / dtbpy | B2pin2 | 100 °C, 24 h | 68 (ortho/meta/para) | [12] |

Organoboranes in Drug Development

The synthetic methodologies enabled by organoborane chemistry are of paramount importance in drug discovery and development.[22] The Suzuki-Miyaura coupling, in particular, is extensively used in the pharmaceutical industry for the construction of complex molecular scaffolds found in many drug candidates.[3] Furthermore, some organoboron compounds themselves exhibit biological activity. For instance, bortezomib, a proteasome inhibitor containing a boronic acid moiety, is an approved anticancer drug.[23] The ability to readily synthesize diverse libraries of compounds using organoborane chemistry accelerates the identification and optimization of new therapeutic agents.[22] The unique properties of carboranes, which are clusters of boron and carbon atoms, are also being explored in medicinal chemistry for applications such as boron neutron capture therapy (BNCT) and as pharmacophores.[23][24]

Conclusion

Organoboranes are remarkably versatile intermediates in organic synthesis, providing access to a vast array of functional groups and complex molecular structures.[2][25] The development of reactions such as hydroboration, Suzuki-Miyaura coupling, and C-H borylation has revolutionized the way chemists approach the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][9] The continued exploration of organoborane chemistry promises to deliver even more powerful and selective synthetic tools for the scientific community.

References

- 1. connectsci.au [connectsci.au]

- 2. pubs.acs.org [pubs.acs.org]

- 3. nbinno.com [nbinno.com]

- 4. Organoborane [chemeurope.com]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. researchgate.net [researchgate.net]

- 7. Preparation of organoboranes: reagents for organic synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 8. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Hydroboration Oxidation of Alkenes - Chemistry Steps [chemistrysteps.com]

- 11. Organoboron chemistry - Wikipedia [en.wikipedia.org]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. Main Group Catalyzed Arene Borylation: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. html.rhhz.net [html.rhhz.net]

- 15. mdpi.com [mdpi.com]

- 16. byjus.com [byjus.com]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 19. Yoneda Labs [yonedalabs.com]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. rose-hulman.edu [rose-hulman.edu]

- 22. encyclopedia.pub [encyclopedia.pub]

- 23. The Boron Advantage: The Evolution and Diversification of Boron’s Applications in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 24. clinmedjournals.org [clinmedjournals.org]

- 25. A Review on Advances in Organoborane-Chemistry: Versatile Tool in...: Ingenta Connect [ingentaconnect.com]

Methodological & Application

Application Notes and Protocols for the Use of 4-Boronobenzenesulfonic Acid in Suzuki-Miyaura Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and substituted aromatic compounds that are prevalent in pharmaceuticals, functional materials, and agrochemicals.[1][2] The reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organic halide or triflate in the presence of a base.[3][4] 4-Boronobenzenesulfonic acid, a water-soluble organoboron reagent, offers significant advantages in terms of its environmental compatibility, ease of handling, and the potential for simplified product purification. Its water solubility allows for the use of aqueous solvent systems, making the Suzuki-Miyaura reaction more economical and eco-friendly.[2]

These application notes provide a comprehensive overview of the use of this compound in Suzuki-Miyaura coupling reactions, including detailed experimental protocols and data on typical reaction conditions.

Advantages of this compound in Suzuki Coupling

-

Water Solubility: The sulfonic acid moiety imparts excellent water solubility, enabling the use of aqueous or mixed aqueous-organic solvent systems. This aligns with the principles of green chemistry by reducing reliance on volatile organic compounds (VOCs).

-

Simplified Purification: The water-soluble nature of this compound and its byproducts can facilitate the separation of the desired organic product, which may be extractable with an organic solvent.

-

High Reactivity and Stability: Organoboron compounds are generally stable, and this compound is no exception. It exhibits high reactivity in the presence of a suitable palladium catalyst and base.[3]

-

Broad Substrate Scope: It can be coupled with a wide range of aryl and heteroaryl halides (iodides, bromides, and chlorides) and triflates to generate a diverse library of sulfonated biaryl compounds.[3][5]

Reaction Mechanism and Signaling Pathway

The catalytic cycle of the Suzuki-Miyaura reaction is well-established and proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[6]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Reaction Conditions

The success of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. The following tables summarize typical reaction conditions for the coupling of various aryl halides with boronic acids, which can serve as a starting point for optimization when using this compound.

Table 1: Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acid

| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Iodoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 12 | 95 |

| 2 | 4-Bromoacetophenone | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ | 1,4-Dioxane | 100 | 18 | 92 |

| 3 | 4-Chlorobenzonitrile | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | Cs₂CO₃ | Toluene/H₂O | 80 | 24 | 88 |

| 4 | 1-Bromonaphthalene | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | DMF/H₂O | 90 | 16 | 96 |

Data adapted from representative Suzuki-Miyaura coupling procedures.[7][8]

Table 2: Optimization of Suzuki-Miyaura Coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine with Arylboronic Acids

| Entry | Arylboronic Acid | Base | Solvent | Yield (%) |

| 1 | Phenylboronic acid | K₃PO₄ | Toluene | 40 |

| 2 | Phenylboronic acid | K₃PO₄ | Acetonitrile | 36 |

| 3 | Phenylboronic acid | K₃PO₄ | 1,4-Dioxane | 60 |

| 4 | 4-Methoxyphenylboronic acid | K₃PO₄ | 1,4-Dioxane | 75 |